![molecular formula C21H23N3O3S B14880297 5-(3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880297.png)
5-(3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound belonging to the class of pyrimidoquinolines This compound is characterized by its unique fused tetracyclic structure, which includes a quinoline core
Preparation Methods
The synthesis of 5-(3-methoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . Modifications of this method can include the use of substituted acrolein or vinyl ketone instead of glycerol to introduce specific substituents into the quinoline ring .
Chemical Reactions Analysis
5-(3-methoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring, depending on the substituents present.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a lead compound in drug discovery, particularly for its ability to interact with various biological targets.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 5-(3-methoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione include other pyrimidoquinoline derivatives. These compounds share the quinoline core but differ in their substituents, which can significantly affect their chemical and biological properties. Examples include:
Pyrimido[4,5-b]quinoline-4,5(3H,10H)-diones: These compounds have similar structures but different substituents, leading to variations in their activity and applications.
Quinoline Derivatives: Compounds like quinoline and its analogues are widely studied for their diverse applications in medicinal and synthetic chemistry.
This detailed article provides a comprehensive overview of 5-(3-methoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C21H23N3O3S/c1-3-10-28-21-23-19-18(20(26)24-21)16(12-6-4-7-13(11-12)27-2)17-14(22-19)8-5-9-15(17)25/h4,6-7,11,16H,3,5,8-10H2,1-2H3,(H2,22,23,24,26) |
InChI Key |
GTXFOYSTBCPRLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone](/img/structure/B14880224.png)



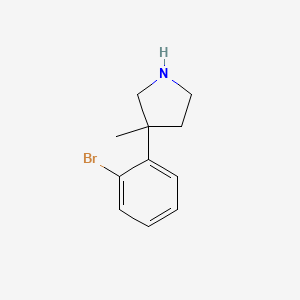
![(6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14880276.png)
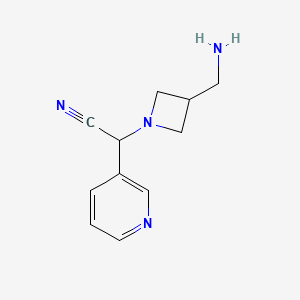
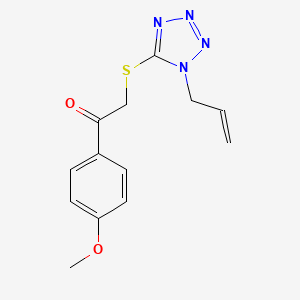
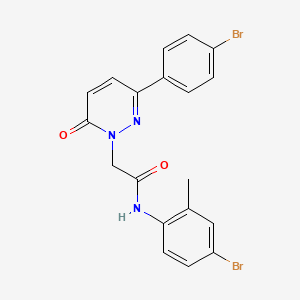
![Ethyl 2-(spiro[2.3]hexan-4-yl)acetate](/img/structure/B14880292.png)
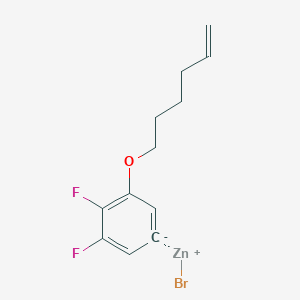
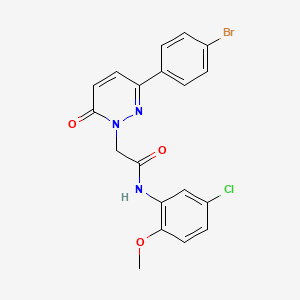
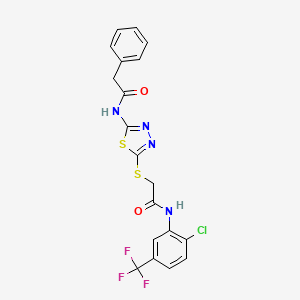
![8-Benzyl-6-azaspiro[3.4]octane](/img/structure/B14880304.png)
